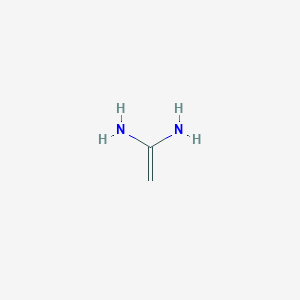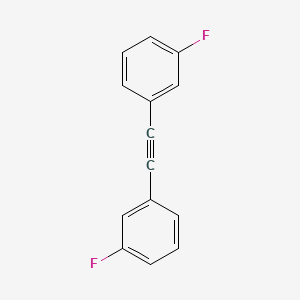
1,2-Bis(3-fluorophenyl)ethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3-fluorophenyl)ethyne: is an organic compound with the molecular formula C14H8F2 and a molecular weight of 214.21 g/mol . It is characterized by the presence of two fluorophenyl groups attached to an ethyne (acetylene) linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(3-fluorophenyl)ethyne can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where 3-fluoroiodobenzene is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1,2-Bis(3-fluorophenyl)ethyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage, forming 1,2-bis(3-fluorophenyl)ethane.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium amide (NaNH2) in liquid ammonia.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1,2-bis(3-fluorophenyl)ethane.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
1,2-Bis(3-fluorophenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, though specific biological applications are less documented.
Medicine: Potential use in drug discovery and development due to its unique structural properties.
作用機序
The mechanism of action of 1,2-Bis(3-fluorophenyl)ethyne is primarily related to its ability to participate in various chemical reactions due to the presence of the ethyne linkage and fluorophenyl groups. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications.
類似化合物との比較
1,2-Bis(4-fluorophenyl)ethyne: Similar in structure but with fluorine atoms in the para position instead of the meta position.
1,2-Bis(2-fluorophenyl)ethyne: Fluorine atoms in the ortho position.
1,2-Diphenylethyne: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 1,2-Bis(3-fluorophenyl)ethyne is unique due to the meta positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. This positioning can affect the electronic properties of the compound, making it distinct from its ortho and para analogs .
特性
分子式 |
C14H8F2 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
1-fluoro-3-[2-(3-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8F2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H |
InChIキー |
SNNLUYWPLZLTQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C#CC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
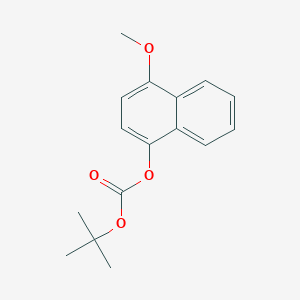
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
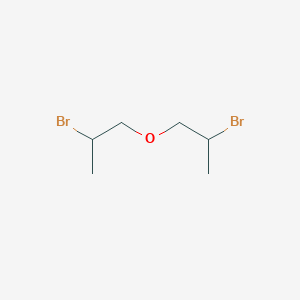


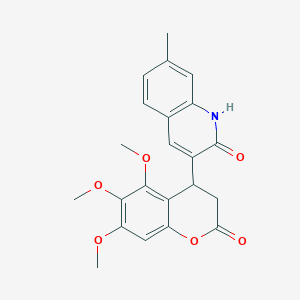
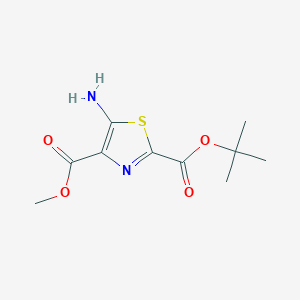
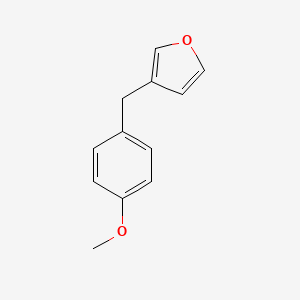
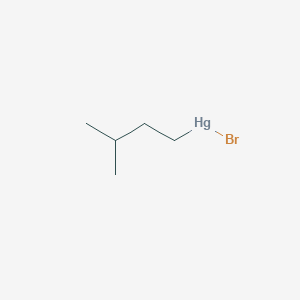
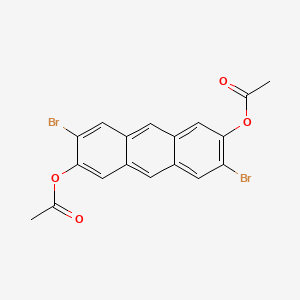
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
